molecular formula C12H13N3OS B7573520 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide

4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide

Cat. No.: B7573520
M. Wt: 247.32 g/mol
InChI Key: FYYPFDPEZNEUDG-UHFFFAOYSA-N
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Description

4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide is a heterocyclic compound that features a quinoxaline ring fused with a thiazinane ring, with an oxide group attached to the thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide typically involves the reaction of quinoxaline derivatives with thiazinane precursors under specific conditions. One common method includes the use of a quinoxaline-2-carboxylic acid derivative, which is reacted with a thiazinane derivative in the presence of an oxidizing agent to form the desired oxide compound.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxides.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where functional groups on the quinoxaline or thiazinane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Higher oxides of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinoxaline and thiazinane derivatives.

Scientific Research Applications

4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with similar quinoxaline structures but different functional groups.

    Thiazinane derivatives: Compounds with similar thiazinane structures but different substituents.

    Quinoxaline N-oxides: Compounds with an N-oxide group on the quinoxaline ring.

Uniqueness

4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide is unique due to the combination of the quinoxaline and thiazinane rings with an oxide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-quinoxalin-2-yl-1,4-thiazinane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c16-17-7-5-15(6-8-17)12-9-13-10-3-1-2-4-11(10)14-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYPFDPEZNEUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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